Organoleptic Profile Specificity: Green Violet-Leaf Character vs. Methyl and Lower Homologs
Ethyl 2-nonynoate delivers a distinct green, violet-leaf, and cucumber odor profile at a 1.00% concentration in dipropylene glycol . This differs from its lower homolog, ethyl 2-octynoate, which requires a 10.00% concentration to express a similar violet-leaf character and is described as 'oily' and 'waxy' [1]. Additionally, the methyl ester analog, methyl 2-nonynoate, while sharing violet-leaf notes, is characterized as having a sweeter, fruity 'melon' and 'peach' undertone compared to the sharper green character of the ethyl ester . This demonstrates that both chain length and ester group critically modulate the perceived odor quality and intensity.
| Evidence Dimension | Odor Description & Intensity |
|---|---|
| Target Compound Data | Green, violet leaf, cucumber, floral (at 1.00% in dipropylene glycol) |
| Comparator Or Baseline | Ethyl 2-octynoate: Violet leaf, oily, waxy (at 10.00% in dipropylene glycol); Methyl 2-nonynoate: Violet, green, melon, fruity, peach |
| Quantified Difference | Target compound exhibits a balanced green-floral profile at 1.00%, whereas the lower homolog requires a 10-fold higher concentration to express a related note, and the methyl ester imparts a sweeter, fruitier character. |
| Conditions | Organoleptic evaluation in dipropylene glycol solution. |
Why This Matters
For flavorists and perfumers, this quantifiable difference in odor profile and concentration-dependence dictates specific use in formulations (e.g., cucumber-melon notes for methyl ester vs. sharp green violet-leaf for ethyl ester), making direct substitution impossible without altering the intended sensory outcome.
- [1] FlavScents. (n.d.). ethyl heptine carbonate (Ethyl 2-octynoate). Odor description: 10.00% in dipropylene glycol. View Source
